

Evaluating the impact of PEG linker length on PROTAC performance

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Compound of Interest

Compound Name: Thalidomide-NH-PEG1-NH2

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The Linker's Length: A Critical Determinant in PROTAC Efficacy

A Comparative Guide to Evaluating the Impact of Polyethylene Glycol (PEG) Linker Length on Proteolysis Targeting Chimera (PROTAC) Performance

For researchers, scientists, and drug development professionals, the design of a successful PROTAC is a multifaceted challenge where every component plays a crucial role. Among these, the linker connecting the target protein ligand and the E3 ligase recruiter is a key determinant of the molecule's efficacy. This guide provides an objective comparison of how varying the length of polyethylene glycol (PEG) linkers, a common choice in PROTAC design, impacts overall performance. We present a compilation of experimental data, detailed methodologies for key evaluation assays, and visualizations to elucidate the underlying mechanisms.

The length of the PEG linker is not a trivial parameter; it directly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This ternary complex formation is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3] An optimal linker length facilitates the necessary proximity and orientation between the target and the E3 ligase for efficient ubiquitin transfer. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[3][4] Conversely, an excessively long linker might result

in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[5]

Data Presentation: Comparative Analysis of PROTAC Performance with Varying PEG Linker Lengths

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficiency (DC50 and Dmax), binding affinities, and cooperativity of PROTACs targeting different proteins.

Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ER α)-Targeting PROTACs[3][4][6]

| PROTAC Linker Length (atoms) | % ER α Degraded (at 10 μ M) | IC50 (μ M) in MCF7 cells |
|------------------------------|--|-------------------------------|
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | >90% | ~1 |
| 19 | ~60% | ~7 |
| 21 | ~40% | >10 |

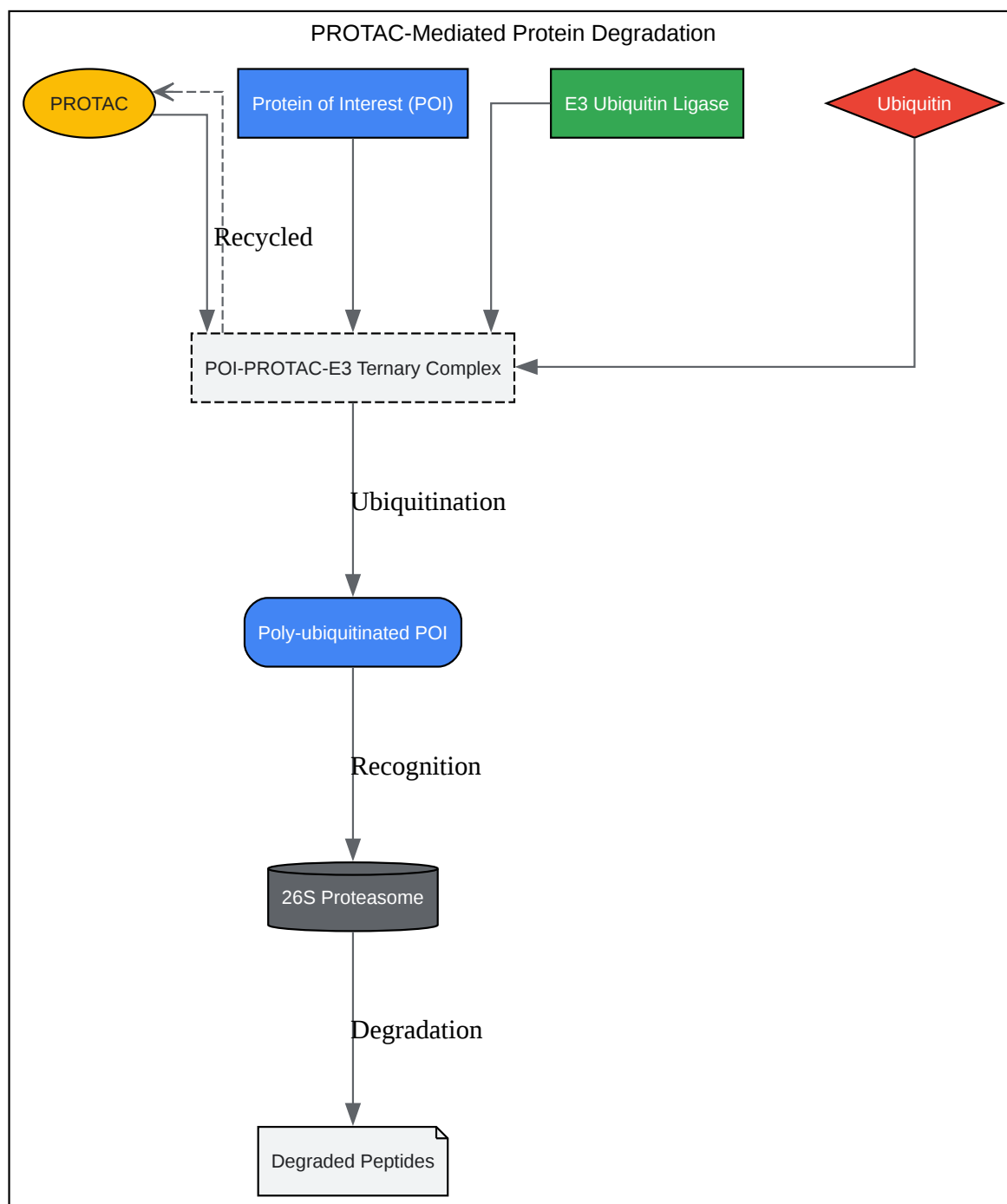
Table 2: Influence of Linker Length on Degradation of TANK-binding kinase 1 (TBK1)-Targeting PROTACs[3][7]

| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|------------------------------|----------------|----------|
| < 12 | No degradation | - |
| 12 | Sub-micromolar | >80 |
| 21 | 3 | 96 |
| 29 | 292 | 76 |

Table 3: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs[8][9][10]

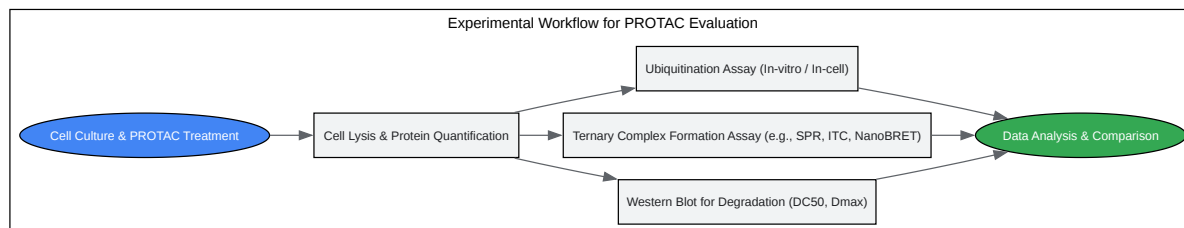
| PROTAC (Number of PEG units) | BTK Binary Binding KD (nM) | CRBN Binary Binding KD (μ M) | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) |
|------------------------------|----------------------------|-----------------------------------|--|-----------|----------|
| 1 | >1000 | >10 | <1 | >1000 | <10 |
| 2 | ~800 | ~8 | <1 | ~500 | ~50 |
| 3 | ~400 | ~6 | <1 | ~100 | ~80 |
| 4 | ~200 | ~4 | <1 | ~50 | >90 |
| 5 | ~100 | ~3 | ~1 | ~10 | >95 |
| 6 | 70-140 | 2.5-3.6 | ~1 | 5.9 | >95 |
| 8 | 70-140 | 2.5-3.6 | ~1 | 1-40 | >95 |
| 9 | 70-140 | 2.5-3.6 | ~1 | 5.9 | >95 |
| 11 | 70-140 | 2.5-3.6 | ~1 | 1-40 | >95 |

Mandatory Visualization



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Caption: PROTAC-mediated protein degradation pathway.



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